molecular formula C12H17N3O B6523341 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 942486-74-0

1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one

Cat. No. B6523341
CAS RN: 942486-74-0
M. Wt: 219.28 g/mol
InChI Key: ZIXNPRGBGUJJLT-UHFFFAOYSA-N
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Description

1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one, also known as 4-Piperazin-1-ylmethylpyridin-4-one, is an organic compound with a unique structure and an interesting range of properties. It is a colorless solid that is soluble in water and organic solvents. This compound has been studied extensively in the past few decades due to its potential applications in various fields such as pharmaceuticals, agriculture, and biotechnology.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyridin-4-yl ethanone serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a building block for developing drugs targeting specific diseases. Its structural features allow for modifications that can enhance bioactivity, solubility, and selectivity. For instance, derivatives of this compound have been investigated as potential antiviral, anticancer, or anti-inflammatory agents .

Heterocyclic Chemistry

As a heterocyclic compound, pyridin-4-yl ethanone participates in diverse chemical reactions. Researchers study its reactivity, functionalization, and regioselectivity. By introducing substituents at different positions on the pyridine ring, scientists can create libraries of derivatives with varying properties. These derivatives may find applications in materials science, catalysis, or organic synthesis .

Coordination Chemistry and Metal Complexes

Pyridin-4-yl ethanone can coordinate with transition metal ions to form stable complexes. These metal complexes exhibit unique properties, such as luminescence, magnetic behavior, or catalytic activity. Researchers explore their potential in fields like molecular sensors, light-emitting materials, and catalysis. The ligand’s flexibility allows for tuning the properties of the resulting complexes .

Agrochemicals and Pesticides

The pyridine moiety in pyridin-4-yl ethanone is of interest in agrochemical research. Scientists investigate its role as a building block for designing insecticides, herbicides, and fungicides. By modifying the substituents, they aim to improve efficacy, selectivity, and environmental safety. The compound’s biological activity against pests makes it a promising candidate for crop protection .

Material Science and Organic Electronics

Researchers explore pyridin-4-yl ethanone derivatives for their electronic properties. These compounds can serve as components in organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices. By fine-tuning the molecular structure, scientists aim to enhance charge transport, stability, and efficiency in these materials. The pyridine-based cores contribute to π-conjugation and electron delocalization .

Computational Chemistry and Molecular Modeling

Pyridin-4-yl ethanone is a suitable candidate for computational studies. Researchers use quantum mechanical calculations to predict its properties, energetics, and interactions. Understanding its electronic structure, vibrational modes, and binding affinities aids in rational drug design, catalyst optimization, and material prediction. Computational tools provide insights into its behavior in different environments .

properties

IUPAC Name

1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-11(16)15-8-6-14(7-9-15)10-12-2-4-13-5-3-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXNPRGBGUJJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Pyridin-4-ylmethyl)piperazin-1-yl)ethanone

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